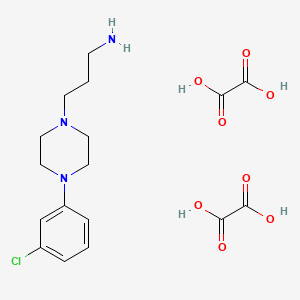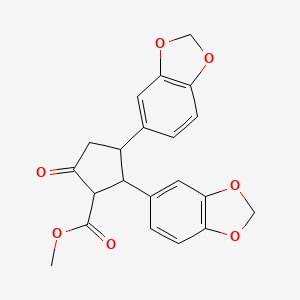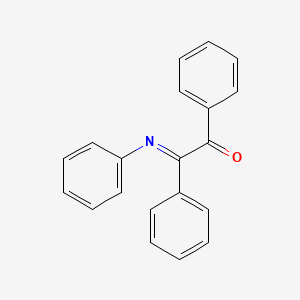
Ethanone, diphenyl(phenylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanone, diphenyl(phenylimino)- can be synthesized through the reaction of a p-substituted aniline with benzoin, followed by oxidation with chromium trioxide–triethylamine in chloroform. This method yields the desired compound in high purity and yield . The reaction conditions involve the use of reagent-grade chemicals, and the products are characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectral analysis .
Industrial Production Methods
While specific industrial production methods for ethanone, diphenyl(phenylimino)- are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of chromium trioxide and triethylamine in chloroform provides a reliable method for producing this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, diphenyl(phenylimino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the imine group (–N=CH–) to an amine group (–NH–).
Substitution: The phenylimino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium dichromate, and pyridinium chlorochromate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of imines.
Solvents: Chloroform, dimethylformamide, and dichloromethane are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanone, diphenyl(phenylimino)- has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ethanone, diphenyl(phenylimino)- involves its interaction with molecular targets through the imine group (–N=CH–). This group can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The compound’s effects are mediated through its ability to participate in redox reactions and form stable complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diphenyl-2-(p-tolylimino)ethanone
- 2-((4-chlorophenyl)imino)-1,2-diphenylethanone
Uniqueness
Ethanone, diphenyl(phenylimino)- is unique due to its specific structural configuration and the presence of the phenylimino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
4198-95-2 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1,2-diphenyl-2-phenyliminoethanone |
InChI |
InChI=1S/C20H15NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15H |
Clé InChI |
WTZNNBFUSZQZEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15078409.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078416.png)

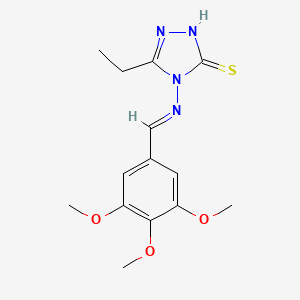
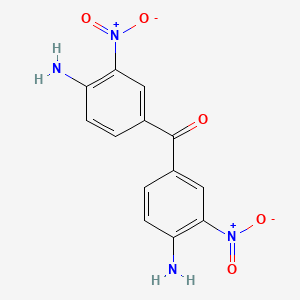
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15078466.png)
![4-{(2E)-2-[2-(8-bromo-6-hydroxy-3-methyl-2-oxo-2,3-dihydro-7H-purin-7-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B15078468.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15078472.png)
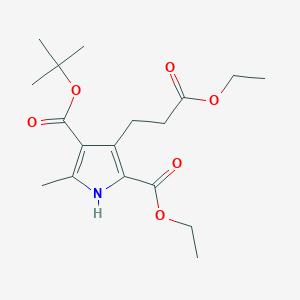
![Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15078479.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B15078498.png)
